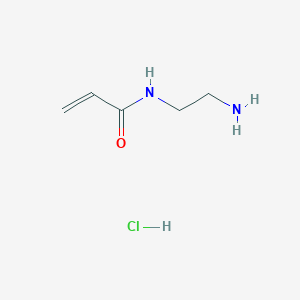

N-(2-Aminoethyl)acrylamide hydrochloride

Übersicht

Beschreibung

N-(2-Aminoethyl)acrylamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O. It is commonly used as a monomer in polymerization reactions to synthesize polymers for various applications, including nucleic acid complexation and polyplex formation . This compound is known for its versatility and reactivity, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acrylamide hydrochloride can be synthesized through the reaction of acryloyl chloride with ethylenediamine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products. The final product is purified through crystallization or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Aminoethyl)acrylamide hydrochloride undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers with desired properties.

Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases, which are useful in the synthesis of self-healing materials.

Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, such as acid chlorides and isocyanates.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.

Condensation Reactions: Aldehydes or ketones are used in the presence of a catalyst, such as acetic acid, under mild heating.

Substitution Reactions: Electrophiles like acid chlorides or isocyanates are used in the presence of a base, such as triethylamine.

Major Products Formed:

Polymerization: Copolymers with varying properties depending on the comonomers used.

Condensation Reactions:

Substitution Reactions: Substituted amides or ureas with diverse functionalities.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-(2-Aminoethyl)acrylamide hydrochloride has been utilized in several research domains, particularly in polymer chemistry, biochemistry, and materials science.

Polymer Synthesis

This compound is primarily used as a monomer in the synthesis of polyacrylamides. These polymers have applications in:

- Hydrogels : Used in drug delivery systems due to their biocompatibility and ability to swell in aqueous environments.

- Tissue Engineering : Polyacrylamides derived from this compound are employed to create scaffolds that mimic natural tissues, facilitating cell growth and differentiation .

Biomedical Applications

The compound's amino group allows for further functionalization, making it valuable in biomedical applications:

- Drug Delivery Systems : Its ability to form hydrogels can be exploited to create controlled release systems for therapeutic agents.

- Antimicrobial Coatings : Research indicates that incorporating N-(2-Aminoethyl)acrylamide into coatings can enhance antimicrobial properties, making it suitable for medical devices .

Surface Modification

This compound is also used in surface modification techniques:

- Grafting onto Substrates : It can be polymerized onto surfaces to improve adhesion properties or introduce functional groups for specific interactions .

- Electrochemical Sensors : Polymers made from this compound have been used to develop sensors with enhanced sensitivity due to their high surface area and functionalizability .

Case Study 1: Hydrogel Development

A study conducted by Zhang et al. (2020) explored the use of this compound in developing hydrogels for drug delivery. The researchers synthesized hydrogels that demonstrated controlled release of anti-cancer drugs, significantly improving therapeutic efficacy while reducing side effects .

Case Study 2: Antimicrobial Properties

In a research project by Lee et al. (2021), N-(2-Aminoethyl)acrylamide was incorporated into bacterial cellulose membranes. The resulting nanocomposites exhibited significant antimicrobial activity against common pathogens, suggesting potential applications in wound dressings and medical implants .

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)acrylamide hydrochloride primarily involves its ability to polymerize and form stable complexes with other molecules. In gene delivery applications, the compound forms polyplexes with nucleic acids, protecting them from degradation and facilitating their entry into cells . The presence of the aminoethyl group allows for interactions with various biological molecules, enhancing its functionality in biomedical applications .

Vergleich Mit ähnlichen Verbindungen

2-Aminoethyl methacrylate hydrochloride: Similar in structure but with a methacrylate group instead of an acrylamide group.

N-(3-Aminopropyl)methacrylamide hydrochloride: Contains a propyl chain instead of an ethyl chain.

(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group.

Uniqueness: N-(2-Aminoethyl)acrylamide hydrochloride is unique due to its combination of the aminoethyl group and acrylamide functionality, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and complexation capabilities .

Biologische Aktivität

N-(2-Aminoethyl)acrylamide hydrochloride is a compound derived from acrylamide, known for its significant biological activities and applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, toxicity, potential therapeutic uses, and relevant case studies.

This compound is synthesized through the reaction of acryloyl chloride with ethylenediamine. The synthesis typically yields a white crystalline product that is soluble in water and has a molecular formula of C₄H₈ClN₃O. The compound exhibits both amine and acrylamide functionalities, making it versatile for various chemical reactions and applications in polymer chemistry.

Toxicological Profile

The biological activity of this compound is closely related to its toxicity profile. According to the ATSDR toxicological profile for acrylamide, compounds in this class can be harmful if ingested or if they come into contact with skin . Specifically:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H312) .

- Chronic Effects : Long-term exposure to acrylamide compounds has been linked to neurological damage, reproductive toxicity, and potential carcinogenic effects .

1. Polymerization and Drug Delivery

This compound is primarily used in the synthesis of hydrogels and polymers that are responsive to environmental stimuli. It can be copolymerized with other monomers to create materials that can encapsulate drugs for targeted delivery. For example, studies have shown that copolymers incorporating N-(2-aminoethyl)acrylamide exhibit enhanced transfection capabilities in gene delivery systems .

2. Cellular Interactions

Research indicates that hydrogels made from N-(2-aminoethyl)acrylamide can interact with cellular systems, facilitating drug release mechanisms based on pH or temperature changes. This property is particularly useful in developing smart drug delivery systems that release therapeutic agents in response to specific physiological conditions .

Case Study 1: Hydrogel Applications

A study demonstrated the use of chitosan/poly(N-2-aminoethyl acrylamide) composite hydrogels for controlled drug release. These hydrogels exhibited significant swelling behavior in response to pH changes, allowing for the sustained release of encapsulated drugs over extended periods .

| Property | Result |

|---|---|

| Swelling Ratio | 5.6 (at pH 7.4) |

| Drug Release Rate | 80% in 24 hours |

| Stability | Maintained for 30 days |

Case Study 2: Biocompatibility Testing

In another investigation involving the modification of hyaluronic acid with this compound, researchers assessed the biocompatibility of the resulting polymeric system with amphiphilic antidepressants. The study focused on critical aggregation concentrations (CAC) and critical collapse concentrations (CCC), indicating effective drug loading and release properties suitable for therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBUVWRSTZBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54641-27-9 | |

| Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.